

Glycolysis-Dependent Accumulation of Near-Infrared Fluorescent Probes: A Technical Guide

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Compound of Interest

Compound Name: IR-58

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Introduction

The metabolic reprogramming of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a unique opportunity for targeted diagnostics and therapeutics. This phenomenon leads to an increased uptake of glucose and its analogs, a principle that can be exploited by fluorescently-labeled probes for cancer cell identification and for monitoring therapeutic responses. This technical guide provides an in-depth overview of the glycolysis-dependent accumulation of fluorescent glucose analogs, with a focus on near-infrared (NIR) probes. While the specific designation "IR-58" does not correspond to a known probe in scientific literature, this guide will utilize a well-characterized fluorescent glucose analog, 2-NBDG, as a primary example for detailed protocols and data presentation. Furthermore, it will incorporate information on NIR probes, such as Glc-SiR-CO₂H, to align with the interest in longer wavelength imaging.

The core principle behind the utility of these probes is their structural similarity to glucose, which allows them to be recognized and transported into cells by glucose transporters (GLUTs), particularly GLUT1, which is often overexpressed in cancer cells.^{[1][2]} Once inside the cell, these fluorescent analogs can accumulate, providing a measurable signal that correlates with the cell's glucose uptake capacity and, by extension, its glycolytic activity.

Mechanism of Glycolysis-Dependent Accumulation

The accumulation of fluorescent glucose analogs in cells with high glycolytic activity is a multi-step process. The primary mechanism involves facilitated diffusion mediated by glucose transporters. Cancer cells frequently upregulate the expression of GLUTs on their surface to meet their increased energy demands.^[3] This overexpression leads to a higher rate of transport of both glucose and its fluorescent mimics into the cell.

Some fluorescent glucose analogs, once intracellular, can be phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. This phosphorylation traps the probe within the cell, leading to its accumulation. However, it's important to note that not all fluorescent glucose analogs are significantly metabolized, and their retention can also be influenced by factors such as intracellular binding and efflux rates. The key factor remains the initial uptake, which is directly linked to the density of glucose transporters and the cell's metabolic state.

Inhibitors of glycolysis can be used to validate the dependence of probe accumulation on this pathway. For instance, blocking key glycolytic enzymes or glucose transporters should lead to a discernible decrease in the intracellular fluorescence signal.

Data Presentation: Quantitative Analysis of Probe Accumulation

The following tables summarize representative quantitative data on the uptake of fluorescent glucose analogs in various cell lines and under different experimental conditions.

Table 1: Relative Uptake of 2-NBDG in Cancer vs. Normal Cell Lines

Cell Line	Cell Type	Relative 2-NBDG Uptake (% of Control)	Reference
MCF-7	Breast Cancer	100%	[1]
SKOV3	Ovarian Cancer	85%	[1]
COS-7	Kidney Fibroblast	60%	[1]
MCF10A	Normal Breast Epithelial	45%	[2]
CA1d	Breast Cancer	70%	[2]

This table illustrates the typically higher uptake of fluorescent glucose analogs in cancer cell lines compared to normal cell lines, reflecting the Warburg effect.

Table 2: Effect of Glycolysis Inhibitors on 2-NBDG Uptake in MCF-7 Cells

Inhibitor (Concentration)	Target	% Inhibition of 2-NBDG Uptake	Reference
Phloretin (50 μ M)	GLUTs	63.13%	[1]
WZB117 (50 μ M)	GLUT1	72.65%	[1]
Compound #43 (50 μ M)	GLUT1	64.16%	[1]
D-glucose (10 mM)	Competitive Inhibition	~50%	[2]

This table demonstrates the reduction in fluorescent probe accumulation upon treatment with inhibitors of glucose transport, confirming the glycolysis-dependent nature of the uptake.

Experimental Protocols

Protocol 1: Flow Cytometry-Based Assay for 2-NBDG Uptake

This protocol provides a method for the quantitative analysis of 2-NBDG uptake in a cell population using flow cytometry.[\[4\]](#)[\[5\]](#)

Materials:

- Cells of interest (e.g., cancer cell line and a normal cell line for comparison)
- Complete cell culture medium
- Glucose-free cell culture medium
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Fetal Bovine Serum (FBS)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Culture cells to 70-80% confluency in their complete growth medium.
 - For inhibitor studies, pre-treat cells with the desired concentration of a glycolysis inhibitor (e.g., 50 μ M Phloretin) for 1 hour.[\[1\]](#)
 - Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.
 - Wash the cell pellet once with PBS.
- Glucose Starvation:
 - Resuspend the cells in glucose-free medium and incubate for 30-60 minutes at 37°C. This step helps to normalize the basal glucose uptake levels.

- 2-NBDG Incubation:
 - Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 100 μ M).
 - Centrifuge the glucose-starved cells and resuspend them in the 2-NBDG working solution.
 - Incubate the cells for 30 minutes at 37°C, protected from light.[\[4\]](#)
- Washing and Staining (Optional):
 - Stop the uptake by adding ice-cold PBS and centrifuge at 200 x g for 5 minutes at 4°C.
 - Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in ice-cold PBS with 2% FBS.
 - Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel (typically around 530 nm).
 - Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Fluorescence Microscopy of Near-Infrared Glucose Tracer Uptake

This protocol describes the visualization of near-infrared fluorescent glucose analog uptake in live cells using fluorescence microscopy. Glc-SiR-CO₂H is used as an example of a near-infrared probe.[\[6\]](#)

Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips
- Complete cell culture medium
- Glucose-free cell culture medium

- Glc-SiR-CO₂H or other near-infrared glucose analog
- Hoechst 33342 or other nuclear stain (optional)
- Fluorescence microscope with appropriate filter sets for near-infrared dyes and nuclear stains

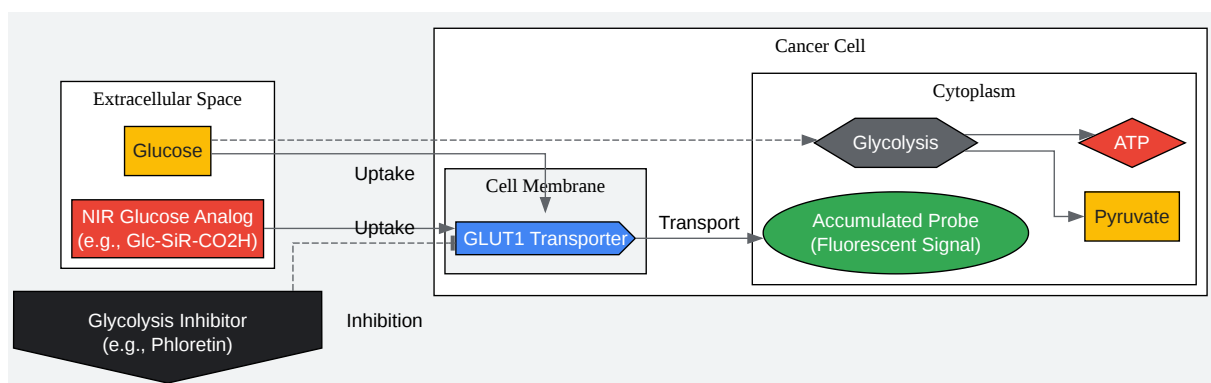
Procedure:

- Cell Seeding:
 - Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.
- Probe Incubation:
 - Wash the cells with pre-warmed PBS.
 - Incubate the cells in glucose-free medium for 30 minutes at 37°C.
 - Replace the medium with a solution of Glc-SiR-CO₂H in glucose-free medium (e.g., 1-10 μM).
 - Incubate for 15-30 minutes at 37°C.
- Washing and Counterstaining:
 - Wash the cells three times with warm PBS to remove the unbound probe.
 - If desired, incubate with a nuclear stain like Hoechst 33342 for 10 minutes.
 - Wash again with PBS.
- Imaging:
 - Add fresh culture medium or PBS to the cells.
 - Image the cells using a fluorescence microscope. For Glc-SiR-CO₂H, use excitation around 650 nm and emission around 670 nm.

- Acquire images of both the fluorescent probe and the nuclear stain (if used).

Mandatory Visualizations

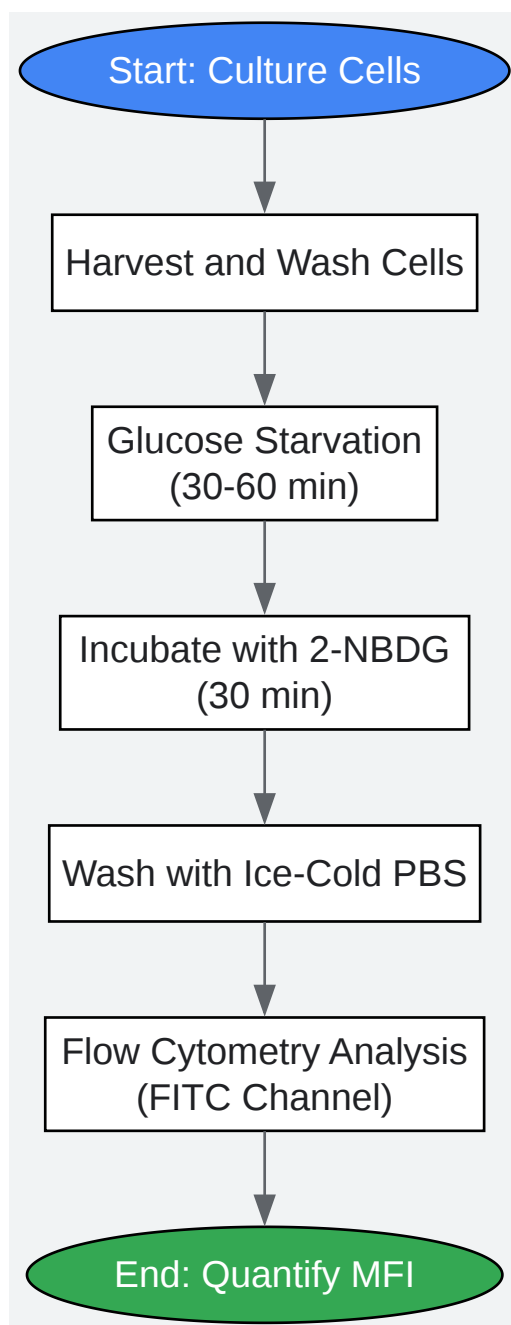
Signaling and Uptake Pathway



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Caption: Glycolysis-dependent uptake of a NIR fluorescent glucose analog.

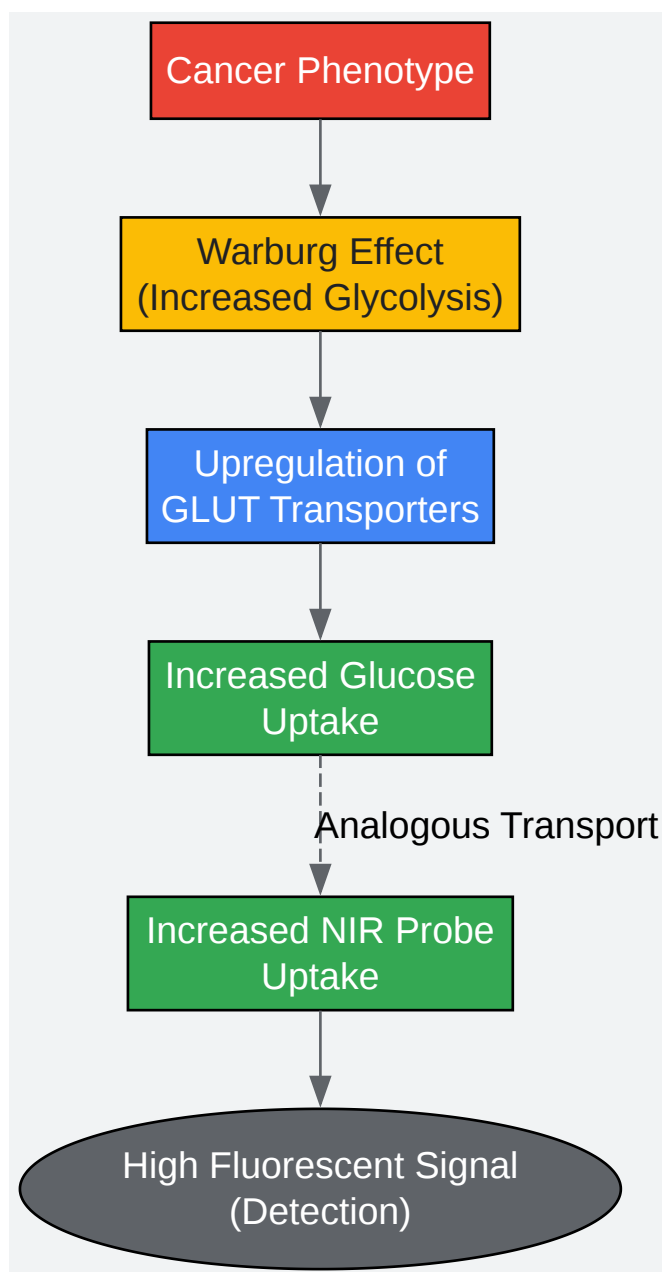
Experimental Workflow for Flow Cytometry Assay



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Caption: Workflow for quantifying fluorescent glucose analog uptake by flow cytometry.

Logical Relationship: Warburg Effect and Probe Accumulation



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Caption: Logical flow from cancer metabolism to fluorescent probe detection.

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References

- 1. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Near-IR Fluorescent Tracer for Glucose-Uptake Monitoring in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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